(S)-6-(Benzyloxy)-4-methyl-1-hexanol (S)-6-(Benzyloxy)-4-methyl-1-hexanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18301451
InChI: InChI=1S/C14H22O2/c1-13(6-5-10-15)9-11-16-12-14-7-3-2-4-8-14/h2-4,7-8,13,15H,5-6,9-12H2,1H3
SMILES:
Molecular Formula: C14H22O2
Molecular Weight: 222.32 g/mol

(S)-6-(Benzyloxy)-4-methyl-1-hexanol

CAS No.:

Cat. No.: VC18301451

Molecular Formula: C14H22O2

Molecular Weight: 222.32 g/mol

* For research use only. Not for human or veterinary use.

(S)-6-(Benzyloxy)-4-methyl-1-hexanol -

Specification

Molecular Formula C14H22O2
Molecular Weight 222.32 g/mol
IUPAC Name 4-methyl-6-phenylmethoxyhexan-1-ol
Standard InChI InChI=1S/C14H22O2/c1-13(6-5-10-15)9-11-16-12-14-7-3-2-4-8-14/h2-4,7-8,13,15H,5-6,9-12H2,1H3
Standard InChI Key NBLOVSHGEBKSQH-UHFFFAOYSA-N
Canonical SMILES CC(CCCO)CCOCC1=CC=CC=C1

Introduction

Chemical Identity and Structural Features

Molecular Formula and Stereochemistry

The molecular formula of (S)-6-(Benzyloxy)-4-methyl-1-hexanol is C₁₄H₂₂O₂, with a molecular weight of 222.33 g/mol . The compound’s IUPAC name, (4S)-6-(benzyloxy)-4-methylhexan-1-ol, highlights its stereocenter at the 4th carbon, which adopts an S configuration . The benzyloxy group (–OCH₂C₆H₅) at the 6-position and the methyl branch (–CH(CH₃)) at the 4-position introduce steric and electronic effects that influence its reactivity .

Spectroscopic Identification

  • NMR: The proton NMR spectrum would show distinct signals for the benzyl aromatic protons (δ 7.2–7.4 ppm), methylene groups adjacent to oxygen (δ 3.3–3.7 ppm), and the terminal hydroxyl group (δ 1.5–2.0 ppm, broad) .

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at m/z 222.16198 (calculated for C₁₄H₂₂O₂) .

Synthesis and Stereochemical Control

Retrosynthetic Analysis

The target molecule can be dissected into two key fragments:

  • Benzyl-protected alcohol: Introduced via etherification of a diol precursor.

  • Chiral methyl branch: Generated through asymmetric catalysis or chiral pool synthesis.

Proposed Synthetic Route

A plausible pathway involves:

  • Asymmetric Aldol Reaction: Starting from 4-methylpentanal, an aldol reaction with a chiral catalyst yields the (S)-configured alcohol .

  • Benzyl Protection: The primary alcohol is protected as a benzyl ether using benzyl bromide and a base (e.g., NaH) in tetrahydrofuran (THF) .

  • Reduction: The aldehyde intermediate is reduced to the final alcohol using NaBH₄ or LiAlH₄ .

Key Reaction:

4-MethylpentanalAsymmetric Aldol(S)-4-MethylhexanalBnBr, Base(S)-6-(Benzyloxy)-4-methylhexanalNaBH₄(S)-6-(Benzyloxy)-4-methyl-1-hexanol\text{4-Methylpentanal} \xrightarrow{\text{Asymmetric Aldol}} \text{(S)-4-Methylhexanal} \xrightarrow{\text{BnBr, Base}} \text{(S)-6-(Benzyloxy)-4-methylhexanal} \xrightarrow{\text{NaBH₄}} \text{(S)-6-(Benzyloxy)-4-methyl-1-hexanol}

Physicochemical Properties

Stability and Reactivity

  • Acid Sensitivity: The benzyl ether is cleavable under acidic conditions (e.g., H₂/Pd-C) .

  • Oxidation: The secondary alcohol may oxidize to a ketone under strong oxidizing agents (e.g., KMnO₄) .

Applications in Organic Synthesis

Chiral Building Block

The (S)-configuration at C-4 makes this compound valuable for synthesizing enantiomerically pure pharmaceuticals, such as β-blockers or antifungal agents .

Protecting Group Strategy

The benzyl ether serves as a temporary protective group for alcohols in multistep syntheses, enabling selective reactions at other sites .

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